Cas no 1225707-81-2 (3-(4-propylphenyl)prop-2-ynoic acid)

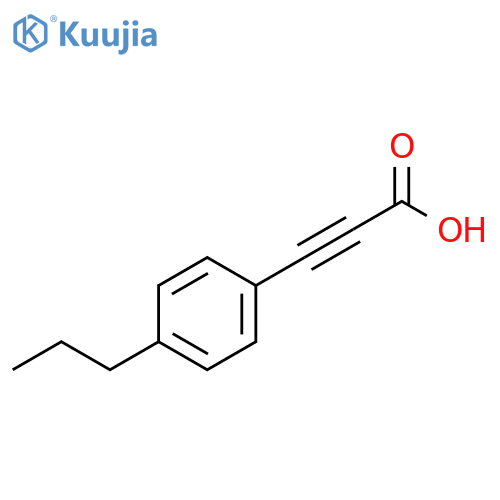

1225707-81-2 structure

商品名:3-(4-propylphenyl)prop-2-ynoic acid

CAS番号:1225707-81-2

MF:C12H12O2

メガワット:188.222483634949

MDL:MFCD16302714

CID:5320295

PubChem ID:63640955

3-(4-propylphenyl)prop-2-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-propylphenyl)prop-2-ynoic acid

-

- MDL: MFCD16302714

- インチ: 1S/C12H12O2/c1-2-3-10-4-6-11(7-5-10)8-9-12(13)14/h4-7H,2-3H2,1H3,(H,13,14)

- InChIKey: RGJNIEUQOSFVKJ-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C#CC1=CC=C(CCC)C=C1

3-(4-propylphenyl)prop-2-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8569927-5.0g |

3-(4-propylphenyl)prop-2-ynoic acid |

1225707-81-2 | 95.0% | 5.0g |

$1530.0 | 2025-02-20 | |

| Enamine | EN300-8569927-0.5g |

3-(4-propylphenyl)prop-2-ynoic acid |

1225707-81-2 | 95.0% | 0.5g |

$407.0 | 2025-02-20 | |

| Enamine | EN300-8569927-1.0g |

3-(4-propylphenyl)prop-2-ynoic acid |

1225707-81-2 | 95.0% | 1.0g |

$528.0 | 2025-02-20 | |

| Enamine | EN300-8569927-0.25g |

3-(4-propylphenyl)prop-2-ynoic acid |

1225707-81-2 | 95.0% | 0.25g |

$216.0 | 2025-02-20 | |

| Aaron | AR028I8U-5g |

3-(4-propylphenyl)prop-2-ynoicacid |

1225707-81-2 | 95% | 5g |

$2129.00 | 2023-12-16 | |

| Aaron | AR028I8U-100mg |

3-(4-propylphenyl)prop-2-ynoicacid |

1225707-81-2 | 95% | 100mg |

$234.00 | 2025-02-16 | |

| Aaron | AR028I8U-1g |

3-(4-propylphenyl)prop-2-ynoicacid |

1225707-81-2 | 95% | 1g |

$751.00 | 2025-02-16 | |

| Aaron | AR028I8U-10g |

3-(4-propylphenyl)prop-2-ynoicacid |

1225707-81-2 | 95% | 10g |

$3145.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333905-500mg |

3-(4-Propylphenyl)prop-2-ynoic acid |

1225707-81-2 | 98% | 500mg |

¥9518.00 | 2024-08-09 | |

| Aaron | AR028I8U-2.5g |

3-(4-propylphenyl)prop-2-ynoicacid |

1225707-81-2 | 95% | 2.5g |

$1447.00 | 2025-02-16 |

3-(4-propylphenyl)prop-2-ynoic acid 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

1225707-81-2 (3-(4-propylphenyl)prop-2-ynoic acid) 関連製品

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量